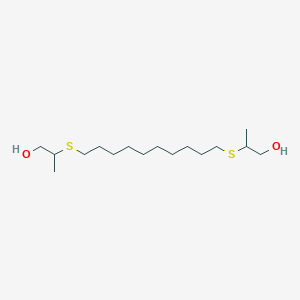

2,2'-(Decane-1,10-diyldisulfanediyl)di(propan-1-ol)

Cat. No. B8426840

M. Wt: 322.6 g/mol

InChI Key: LIMQJSZMYAIYFF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04049829

Procedure details

A solution in tetrahydrofuran of 7 g (0.0200 mole) of (±)-2,15-dimethyl-3,14-dithia-1,16-hexadecanedioic acid was slowly poured under a current of nitrogen into an agitated suspension of 2.3 g (0.0605 mole) of LiAlH4 in tetrahydrofuran. The reaction medium was then heated under reflux for 3 hours 15 mins. After neutralisation of the excess reducing agent with ethyl acetate and aqueous alkali, the reaction mixture was filtered and then the solvents were eliminated from the filtrate. The residue was separated between water and methylene chloride. The organic phase was recovered and then washed to neutrality and dried. The solvent was evaporated under reduced pressure and the residue was washed by trituration with petroleum ether. After filtration, 5.4 g of a white crystalline powder was obtained which was insoluble in water. (H is understood that the (+) and (-) isomers can be separated from the racemic form by known methods).

Quantity

7 g

Type

reactant

Reaction Step Three

Yield

83.7%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][CH:2]([S:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][S:17][CH:18]([CH3:22])[C:19](O)=[O:20])[C:3](O)=[O:4].[H-].[H-].[H-].[H-].[Li+].[Al+3].C(OCC)(=O)C>O1CCCC1>[CH3:22][CH:18]([S:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][S:6][CH:2]([CH3:1])[CH2:3][OH:4])[CH2:19][OH:20] |f:1.2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[H-].[H-].[H-].[Li+].[Al+3]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Three

|

Name

|

|

|

Quantity

|

7 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)O)SCCCCCCCCCCSC(C(=O)O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction medium was then heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 3 hours 15 mins

|

|

Duration

|

15 min

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the reaction mixture was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was separated between water and methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was recovered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed to neutrality

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solvent was evaporated under reduced pressure

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue was washed by trituration with petroleum ether

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CO)SCCCCCCCCCCSC(CO)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.4 g | |

| YIELD: PERCENTYIELD | 83.7% | |

| YIELD: CALCULATEDPERCENTYIELD | 83.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |